molecular formula C8H11NO B1440950 [2-(Furan-2-yl)cyclopropyl]methanamine CAS No. 1226290-35-2

[2-(Furan-2-yl)cyclopropyl]methanamine

Cat. No. B1440950
M. Wt: 137.18 g/mol
InChI Key: BLCMHHXNGQBHQM-UHFFFAOYSA-N
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Description

“[2-(Furan-2-yl)cyclopropyl]methanamine” is an organic compound with the IUPAC name (1R,2R)-2-(furan-2-yl)cyclopropyl)methanamine . It has a molecular weight of 137.18 and is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for [2-(Furan-2-yl)cyclopropyl]methanamine is 1S/C8H11NO/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7H,4-5,9H2/t6-,7+/m0/s1 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

[2-(Furan-2-yl)cyclopropyl]methanamine is a liquid at room temperature . It has a molecular weight of 137.18 .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

"[2-(Furan-2-yl)cyclopropyl]methanamine" and its derivatives have been studied for their role as chemical inhibitors in drug metabolism, particularly involving cytochrome P450 (CYP) isoforms. Such inhibitors are crucial for understanding drug-drug interactions and for the development of safer pharmaceuticals (Khojasteh et al., 2011).

Importance in Medicinal Chemistry

Furan derivatives, including those similar to "[2-(Furan-2-yl)cyclopropyl]methanamine," play a significant role in medicinal chemistry. They are key structural units in bioactive molecules, impacting the development of drugs with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions (Ostrowski, 2022).

Renewable Chemical Feedstocks

Furan derivatives from plant biomass, such as 5-hydroxymethylfurfural (HMF), have been identified as versatile reagents or "platform chemicals" for producing sustainable polymers, fuels, and other valuable chemicals. This research points towards an eco-friendly alternative to petrochemical feedstocks, with furan derivatives playing a central role in the burgeoning bioeconomy (Chernyshev et al., 2017).

Self-Healing Polymers

The incorporation of furan groups, as found in "[2-(Furan-2-yl)cyclopropyl]methanamine" derivatives, into polymers has led to the development of self-healing materials. These materials can repair themselves through thermally reversible Diels–Alder chemistry, offering innovative solutions for extending the lifespan and reducing the environmental impact of synthetic polymers (Liu & Chuo, 2013).

Biotechnological Applications of Methanotrophs

Methanotrophs, which can utilize methane as their sole carbon source, have been explored for producing valuable compounds, including those related to furan derivatives. These bacteria offer a sustainable pathway for converting greenhouse gases into useful biochemicals, highlighting the potential of integrating microbial processes with chemical synthesis for environmental and economic benefits (Strong et al., 2015).

Mitigation of Furan in Foods

While not directly related to "[2-(Furan-2-yl)cyclopropyl]methanamine," research on mitigating furan levels in foods is relevant due to the widespread occurrence of furans and their potential health risks. This encompasses understanding formation pathways, occurrences, toxicities, and exploring dietary supplements to protect against furan toxicity (Zhang & Zhang, 2022).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if inhaled . The safety data sheet provides more detailed information on handling and storage .

properties

IUPAC Name

[2-(furan-2-yl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCMHHXNGQBHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Furan-2-yl)cyclopropyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Furan-2-yl)cyclopropyl]methanamine
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[2-(Furan-2-yl)cyclopropyl]methanamine
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[2-(Furan-2-yl)cyclopropyl]methanamine
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[2-(Furan-2-yl)cyclopropyl]methanamine
Reactant of Route 5
[2-(Furan-2-yl)cyclopropyl]methanamine
Reactant of Route 6
[2-(Furan-2-yl)cyclopropyl]methanamine

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